

A Comparative Guide: Miltefosine vs. Amphotericin B for Visceral Leishmaniasis

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Compound of Interest

Compound Name: Miltefosine

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This guide provides a detailed, objective comparison of two cornerstone treatments for visceral leishmaniasis (VL): **miltefosine**, the only oral drug, and amphotericin B, a potent intravenous polyene antibiotic. We delve into their mechanisms of action, comparative clinical efficacy, safety profiles, and the experimental frameworks used to evaluate them, supported by experimental data from key studies.

Mechanisms of Action: Two Distinct Approaches to Parasite Elimination

Miltefosine and amphotericin B employ fundamentally different strategies to kill Leishmania parasites. Amphotericin B has a well-defined target, while **miltefosine**'s action is multifaceted, affecting multiple parasite systems.

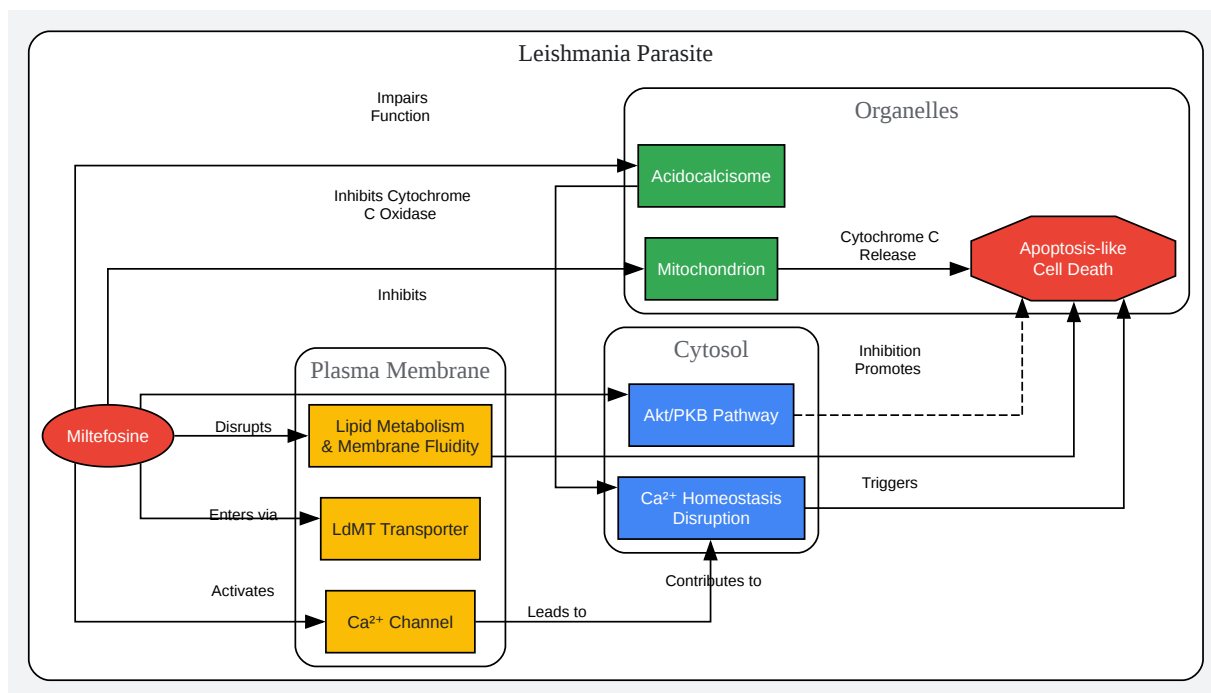
Miltefosine: A Multi-Pronged Attack

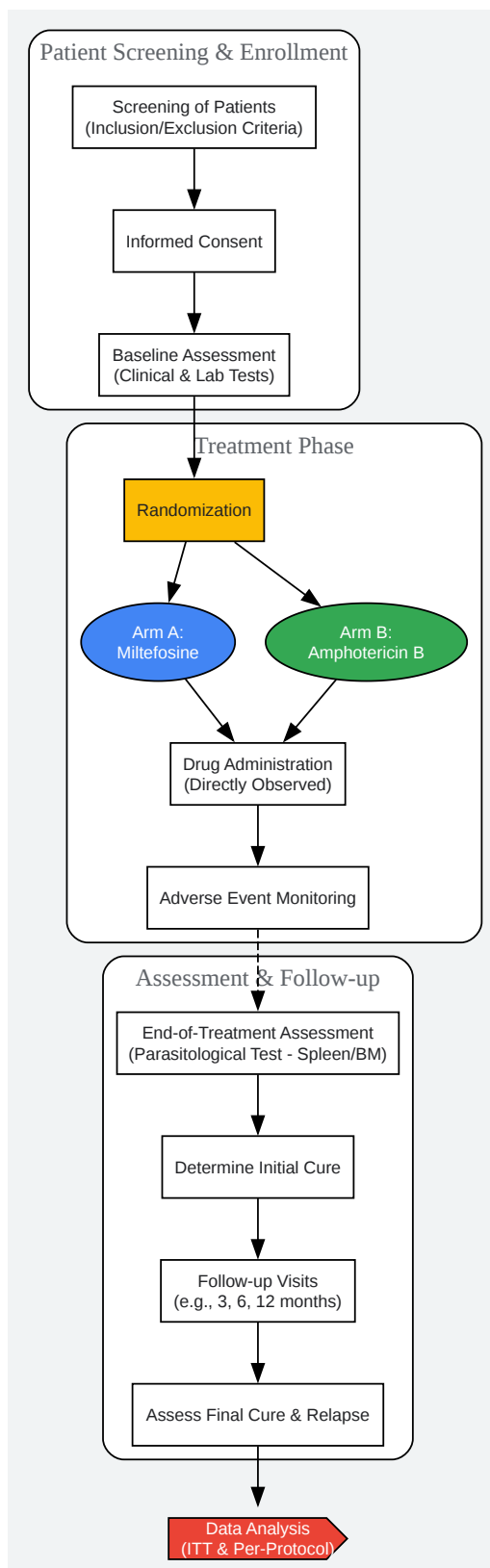
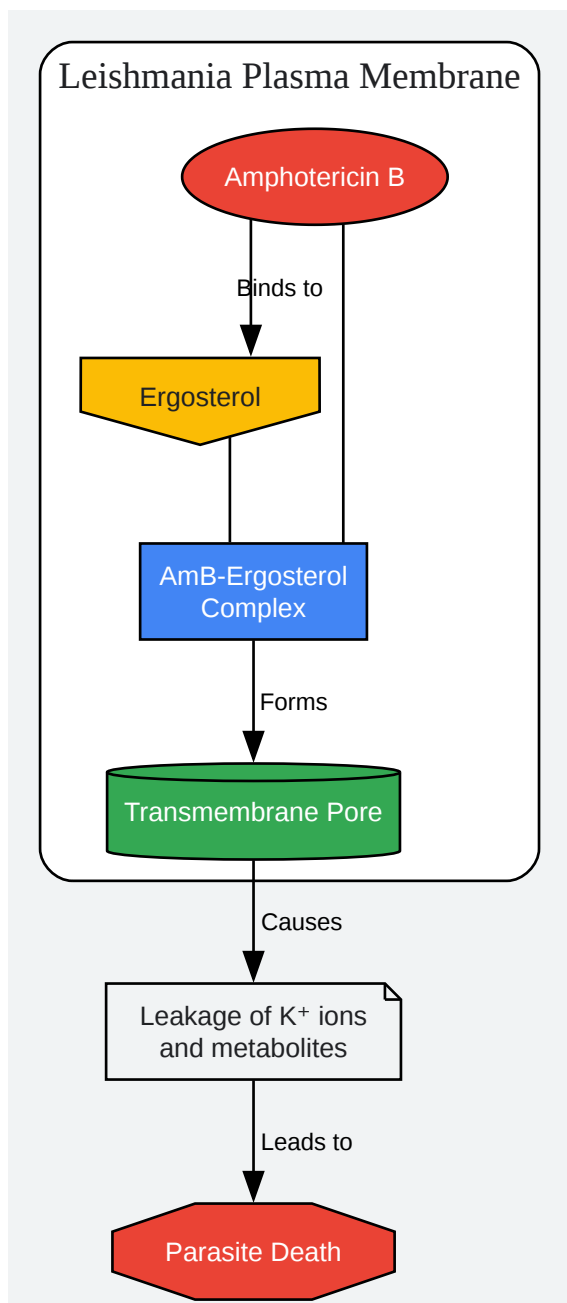
Miltefosine, an alkylphosphocholine compound, disrupts Leishmania parasites through several interconnected mechanisms. It interferes with lipid metabolism and membrane integrity, disrupts vital intracellular signaling pathways, and ultimately triggers programmed cell death.^[1]^[2]^[3]

Key mechanisms include:

- **Lipid Metabolism Disruption:** **Miltefosine** inhibits phosphatidylcholine biosynthesis and alters the composition of the parasite's cell membrane, affecting its fluidity and function.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- **Signal Transduction Interference:** It impacts lipid-dependent signaling pathways and inhibits key enzymes like Akt/Protein Kinase B, which are crucial for parasite survival.[\[1\]](#)[\[3\]](#)
- **Disruption of Calcium Homeostasis:** The drug impairs the function of acidocalcisomes, the main intracellular calcium stores in Leishmania, and activates a plasma membrane Ca²⁺ channel, leading to a toxic influx of calcium.[\[1\]](#)[\[4\]](#)
- **Mitochondrial Dysfunction:** **Miltefosine** inhibits cytochrome c oxidase, a key component of the mitochondrial respiratory chain. This leads to decreased oxygen consumption, a drop in ATP levels, and the release of cytochrome c into the cytosol.[\[1\]](#)[\[4\]](#)[\[5\]](#)
- **Induction of Apoptosis-like Cell Death:** The culmination of these insults is the induction of a programmed cell death pathway, characterized by nuclear DNA condensation and fragmentation.[\[5\]](#)[\[6\]](#)

Resistance to **miltefosine** is often associated with a reduced ability of the parasite to internalize the drug, frequently due to mutations in the **miltefosine** transporter (LdMT) and its beta subunit (LdRos3).[\[7\]](#)[\[8\]](#)





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